

Relitegatide Brexetan: An Anticancer and Imaging Agent, Not a Metabolic Disease Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Relitegatide brexetan |           |
| Cat. No.:            | B15597832             | Get Quote |

Contrary to the requested focus on metabolic diseases, extensive research indicates that **Relitegatide brexetan** is not developed for the treatment of obesity or type 2 diabetes, nor does it function as a GLP-1 receptor agonist. Instead, available scientific and regulatory information identifies **Relitegatide brexetan** as an agent under investigation for applications in oncology, primarily as an imaging agent.

The World Health Organization (WHO) has listed a proposed International Nonproprietary Name (INN) for "gallium (68Ga) **relitegatide brexetan**". This nomenclature signifies that **Relitegatide brexetan** is a chelating agent designed to be complexed with the radioisotope Gallium-68. Such complexes are utilized in medical imaging techniques like Positron Emission Tomography (PET) to diagnose and monitor cancers.[1]

Chemical and pharmaceutical supplier databases further corroborate this classification, describing **Relitegatide brexetan** as an anticancer agent and a component for imaging diagnostics when labeled with Gallium-68.[2][1] There is no substantive evidence in the public domain, including clinical trial registries or published research, to suggest that **Relitegatide brexetan** has been studied for or has a mechanism of action related to metabolic disorders such as obesity or diabetes. The therapeutic landscape for these conditions is currently dominated by classes of drugs such as GLP-1 receptor agonists, but **Relitegatide brexetan** does not belong to this category.



Given the clear and consistent classification of **Relitegatide brexetan** as an oncology-focused imaging and therapeutic agent, it is not possible to provide an in-depth technical guide on its discovery and development for metabolic diseases. The creation of signaling pathway diagrams, experimental protocols, and quantitative data tables related to GLP-1 or other metabolic pathways would be factually inaccurate and speculative.

The mechanism of action for agents like gallium (68Ga) **relitegatide brexetan** typically involves the targeting of specific biomarkers on cancer cells. For instance, other Gallium-68 labeled molecules, such as Gallium (68Ga) gozetotide, target the prostate-specific membrane antigen (PSMA) to visualize prostate cancer lesions.[3][4] Similarly, Gallium (68Ga) dotatate binds to somatostatin receptors, which are overexpressed in many neuroendocrine tumors.[5] [6] While the specific target of **Relitegatide brexetan** is not detailed in the provided search results, its classification firmly places it within this paradigm of targeted radionuclide diagnostics and therapy in oncology.

Researchers and drug development professionals interested in the discovery and development of **Relitegatide brexetan** should direct their investigation towards its role in cancer imaging and treatment rather than metabolic diseases.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gallium (68Ga) gozetotide Wikipedia [en.wikipedia.org]
- 4. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]



 To cite this document: BenchChem. [Relitegatide Brexetan: An Anticancer and Imaging Agent, Not a Metabolic Disease Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597832#relitegatide-brexetan-discovery-and-development]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com